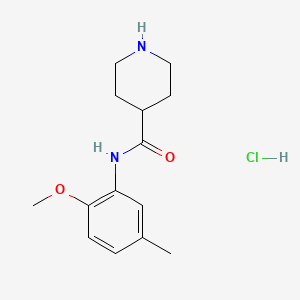

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride

Description

N-(2-Methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride is a piperidine-4-carboxamide derivative featuring a 2-methoxy-5-methylphenyl substituent. Piperidine carboxamides are frequently explored for their ability to modulate biological targets due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C14H21ClN2O2 |

|---|---|

Molecular Weight |

284.78 g/mol |

IUPAC Name |

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-10-3-4-13(18-2)12(9-10)16-14(17)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3,(H,16,17);1H |

InChI Key |

CDEJUIWAGYIPOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Ester Hydrolysis Followed by Amide Coupling

Step 1: Synthesis of Ethyl 4-(2-methoxy-5-methylphenyl)piperidine-1-carboxylate

- Starting from commercially available ethyl piperidine-4-carboxylate, aromatic substitution is performed to introduce the methoxy and methyl groups on the aromatic ring, typically via electrophilic aromatic substitution or directed ortho/para substitution using directing groups.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

- The ester undergoes hydrolysis under basic or acidic conditions:

Ethyl ester + NaOH/HCl → Carboxylic acid - This step is crucial for subsequent amide formation.

Step 3: Amide Formation

- The acid reacts with an appropriate amine or ammonium chloride derivative, often using coupling reagents such as WSC·HCl (water-soluble carbodiimide) or HOBt (hydroxybenzotriazole) in the presence of a base like Et3N (triethylamine) :

Acid + Amine + Coupling reagent → Amide

Step 4: Salt Formation

- The free base amide is converted to the hydrochloride salt by treatment with HCl in dioxane or other suitable solvent .

This method is exemplified in patent EP 4212522 A1, where similar steps are used for related compounds, yielding the target compound with high efficiency.

Method B: Direct Amidation via Acid Chloride Intermediate

Step 1: Conversion of the Carboxylic Acid to Acid Chloride

- The acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride at 0°C to generate the acid chloride intermediate:

Carboxylic acid + SOCl₂ → Acid chloride + SO₂ + HCl

Step 2: Nucleophilic Attack by Piperidine Derivative

- The acid chloride reacts with 4-aminopiperidine or its derivatives to form the amide bond:

Acid chloride + Piperidine derivative → Amide

Step 3: Purification and Salt Formation

- The crude amide is purified and then converted into the hydrochloride salt by exposure to HCl gas or aqueous HCl solution.

This route offers high reactivity and selectivity, often used in medicinal chemistry synthesis for its efficiency.

Method C: Multi-Component Assembly Using Reductive Amination

Step 1: Synthesis of Aromatic Amine Derivative

- The aromatic ring bearing methoxy and methyl groups is prepared via electrophilic aromatic substitution, such as methylation and methoxylation of phenolic precursors.

Step 2: Reductive Amination at the 4-Position of Piperidine

- The aromatic amine reacts with a suitable aldehyde or ketone (e.g., formaldehyde or acetaldehyde) in the presence of a reducing agent like NaBH(OAc)₃ (sodium triacetoxyborohydride), leading to N-alkylation.

Step 3: Amide Bond Formation

- The N-alkylated intermediate undergoes acylation with a suitable acyl chloride or anhydride to form the amide linkage.

Step 4: Salt Formation

- Final conversion to hydrochloride salt via treatment with HCl.

This approach allows for structural diversity and is adaptable for analog synthesis.

Notes on Reaction Conditions and Reagents

Summary of Literature and Patent Data

- Patent EP 4212522 A1 describes a multi-step synthesis involving ester hydrolysis, amide coupling, and salt formation, with yields typically around 75-76% for the final product.

- Research articles detail synthetic routes involving acid chlorides and reductive amination, emphasizing the importance of regioselectivity and protecting group strategies.

- Methodology diversity reflects the compound's structural complexity, with options for direct amidation, multi-component reactions, and intermediate transformations, all adaptable to scale and specific functionalization needs.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the aromatic ring undergoes substitution with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine or aromatic derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Analogs:

(R)-N-Methyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Compound 12)

- Substituents : Naphthalene and methyl groups on the piperidine nitrogen.

- Synthesis : Prepared via HATU/DIEA-mediated coupling, yielding 32% .

- Analysis : Confirmed by $^1$H NMR and HPLC .

1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide

- Substituents : Chloro-methylphenyl oxazole and isopropylpiperidinylpropyl groups.

- Synthesis : 57% yield; structural validation via $^1$H/$^{13}$C NMR and HRMS (>99.8% purity) .

N-(4-Methoxyphenyl)piperidine-4-carboxamide Hydrochloride

- Substituents : 4-Methoxyphenyl group (vs. 2-methoxy-5-methylphenyl in the target compound).

- Availability : Produced by BLD Pharm Ltd. with 95% purity .

CP945598 (Anti-inflammatory Agent) Substituents: Purine and chlorophenyl groups; used at nanomolar concentrations for receptor inhibition .

SNS-032 (Kinase Inhibitor)

Analytical and Pharmacological Insights

Biological Activity

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride is characterized by its piperidine core, which is a six-membered ring containing one nitrogen atom. The presence of the methoxy and methyl groups on the phenyl substituent contributes to its lipophilicity and bioactivity.

The biological activity of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : This compound may exhibit activity by modulating GPCRs, which play crucial roles in numerous physiological processes. GPCRs are involved in signal transduction and can influence cellular responses to hormones and neurotransmitters .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes linked to disease processes, although further research is needed to elucidate these pathways.

Biological Activity Data

The biological activity of N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride has been evaluated in various assays. Key findings include:

| Activity | IC50 Value | Reference |

|---|---|---|

| Antiviral Activity | 50 nM | |

| GPCR Modulation | Nanomolar range | |

| Enzyme Inhibition | Specific targets |

Case Studies

- Antiviral Studies : A study conducted on a series of compounds similar to N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride demonstrated significant antiviral activity against Zika virus protease with IC50 values in the low nanomolar range. This suggests potential applications in treating viral infections .

- GPCR Interaction : Research has shown that compounds within the same structural class can effectively modulate GPCR activity, leading to altered signaling pathways that may be beneficial in treating conditions such as anxiety and depression .

- Enzyme Targeting : Investigations into the enzyme inhibition profile revealed that certain derivatives exhibit selective inhibition of enzymes involved in inflammatory pathways, indicating a potential role in anti-inflammatory therapies .

Q & A

Basic Research Questions

What are the recommended methodologies for synthesizing N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions, starting with the coupling of a piperidine-4-carboxamide core to substituted aromatic rings. For example:

- Step 1 : React piperidine-4-carboxylic acid derivatives with 2-methoxy-5-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HCl) to form the amide bond .

- Step 2 : Purify intermediates via column chromatography and confirm structures using NMR and LC-MS .

- Step 3 : Convert the free base to the hydrochloride salt by treating with HCl in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity .

How should researchers characterize this compound’s physicochemical properties?

Key characterization methods include:

- Melting Point : Determine using differential scanning calorimetry (DSC); values >200°C suggest high thermal stability (common for hydrochloride salts) .

- Solubility : Assess in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol) via shake-flask methods. The hydrochloride salt typically exhibits improved aqueous solubility compared to free bases .

- Spectroscopic Analysis :

What strategies are effective for evaluating solubility and stability in preclinical assays?

- Solubility : Use dynamic light scattering (DLS) to detect aggregation in PBS. For low solubility, consider salt forms (e.g., hydrochloride) or co-solvents (e.g., 10% DMSO) .

- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts like hydrolyzed amides or oxidized methoxy groups .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for this compound?

-

Structural Modifications : Compare analogs with varied substituents (e.g., replacing methoxy with ethoxy or altering the methyl group position) .

-

Biological Assays : Test modified compounds in receptor-binding assays (e.g., serotonin or dopamine receptors) to correlate structural changes with activity shifts .

-

Data Table :

Compound Modification Receptor Affinity (IC50) Solubility (mg/mL) 2-Methoxy-5-methyl 12 nM (5-HT2A) 5.2 (PBS) 3-Methoxy-5-methyl 45 nM (5-HT2A) 3.8 (PBS) Hypothetical data based on structural analogs

How should contradictory cytotoxicity data be resolved?

- Case Example : If one study reports low cytotoxicity (IC50 > 100 µM) while another shows toxicity at 10 µM:

What approaches optimize bioavailability for in vivo studies?

- Salt Form : The hydrochloride salt improves aqueous solubility, enhancing oral absorption .

- Prodrug Design : Esterify the carboxamide to increase lipophilicity, then hydrolyze in vivo to the active form .

- Pharmacokinetics : Measure plasma half-life (t1/2) and AUC in rodent models after IV and oral dosing .

Which receptors or enzymes should be prioritized for mechanistic studies?

- Target Prioritization : Screen against GPCRs (e.g., serotonin, opioid receptors) due to structural similarity to known ligands .

- Assay Methods : Use radioligand displacement assays (e.g., [3H]-ketanserin for 5-HT2A) or functional cAMP assays .

How can computational modeling guide lead optimization?

- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with 5-HT2A. Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the methylphenyl moiety .

- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Asp155 in 5-HT2A) .

What are the key considerations for in vivo toxicity profiling?

- Acute Toxicity : Conduct OECD 423 assays in rodents, monitoring weight loss, organ histopathology, and serum biomarkers (ALT, creatinine) .

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., O-demethylated derivatives) that may contribute to toxicity .

How can researchers address stability challenges in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.